Cas no 2229101-95-3 (tert-butyl N-2-(3-aminoprop-1-en-2-yl)-5-bromophenylcarbamate)

Tert-butyl N-2-(3-aminoprop-1-en-2-yl)-5-bromophenylcarbamate is a specialized organic compound featuring a carbamate-protected amine group and a brominated aromatic ring. Its structure incorporates a tert-butyloxycarbonyl (Boc) protecting group, enhancing stability during synthetic processes while allowing selective deprotection under mild acidic conditions. The presence of the 3-aminopropenyl substituent offers reactivity for further functionalization, making it valuable in medicinal chemistry and peptide synthesis. The bromine atom at the 5-position enables cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex molecular architectures. This compound is particularly useful in intermediate synthesis, where controlled reactivity and selective protection are required.
tert-butyl N-2-(3-aminoprop-1-en-2-yl)-5-bromophenylcarbamate structure
2229101-95-3 structure
Product Name:tert-butyl N-2-(3-aminoprop-1-en-2-yl)-5-bromophenylcarbamate
CAS No:2229101-95-3
MF:C14H19BrN2O2
MW:327.216862916946
CID:6019575
PubChem ID:165784374
Update Time:2025-05-20

tert-butyl N-2-(3-aminoprop-1-en-2-yl)-5-bromophenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-2-(3-aminoprop-1-en-2-yl)-5-bromophenylcarbamate
    • EN300-1888704
    • tert-butyl N-[2-(3-aminoprop-1-en-2-yl)-5-bromophenyl]carbamate
    • 2229101-95-3
    • Inchi: 1S/C14H19BrN2O2/c1-9(8-16)11-6-5-10(15)7-12(11)17-13(18)19-14(2,3)4/h5-7H,1,8,16H2,2-4H3,(H,17,18)
    • InChI Key: YRBISBSDFWAVKV-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(C(=C)CN)=C(C=1)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 326.06299g/mol
  • Monoisotopic Mass: 326.06299g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 339
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 64.4Ų

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Additional information on tert-butyl N-2-(3-aminoprop-1-en-2-yl)-5-bromophenylcarbamate

tert-butyl N-2-(3-aminoprop-1-en-2-yl)-5-bromophenylcarbamate: A Comprehensive Overview

The compound tert-butyl N-2-(3-aminoprop-1-en-2-yl)-5-bromophenylcarbamate, identified by the CAS number NO2229101-95-3, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a tert-butyl group, a phenyl ring substituted with a bromine atom, and an aminoalkene side chain. The molecule's structure provides a platform for diverse reactivity and functionality, making it a valuable compound in research and development.

Recent studies have highlighted the importance of this compound in the field of medicinal chemistry. Researchers have explored its role as an intermediate in the synthesis of bioactive molecules, particularly those with potential antimicrobial and anticancer properties. The presence of the bromine atom on the phenyl ring introduces electronic effects that can influence the molecule's reactivity, making it a versatile building block for constructing more complex structures.

In terms of synthesis, the compound can be prepared through a multi-step process involving nucleophilic substitution, coupling reactions, and carbamate formation. The use of modern catalytic systems has enabled efficient and selective synthesis of this compound, ensuring high yields and purity. The stability of the tert-butyl group under various reaction conditions further enhances its utility in organic transformations.

The application of tert-butyl N-2-(3-aminoprop-1-en-2-yl)-5-bromophenylcarbamate extends beyond traditional chemical synthesis. Recent advancements in materials science have demonstrated its potential as a precursor for the development of advanced polymers and coatings. The aminoalkene side chain can participate in polymerization reactions, leading to materials with tailored mechanical and thermal properties.

In addition to its synthetic applications, this compound has shown promise in biological systems. Studies have indicated that it may exhibit selective binding to certain proteins or enzymes, suggesting its potential as a lead compound in drug discovery. The bromine substituent on the phenyl ring could play a critical role in modulating the molecule's pharmacokinetic properties, such as absorption and metabolism.

The safety profile of this compound is another area of active research. Preliminary toxicity studies suggest that it exhibits low acute toxicity; however, further investigations are required to fully understand its long-term effects on human health and the environment. Regulatory agencies emphasize the importance of thorough safety assessments for compounds like this one to ensure their safe handling and use in industrial settings.

In conclusion, tert-butyl N-2-(3-aminoprop-1-en-2-yl)-5-bromophenylcarbamate represents a valuable addition to the arsenal of organic compounds available for research and development. Its unique structure, combined with recent advancements in synthetic methodologies and application studies, positions it as a key player in diverse fields ranging from pharmaceuticals to materials science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to scientific progress.

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